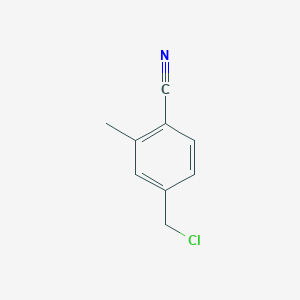
4-(Chloromethyl)-2-methylbenzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(Chloromethyl)-2-methylbenzonitrile is an organic compound characterized by the presence of a chloromethyl group attached to a methylbenzonitrile structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Chloromethyl)-2-methylbenzonitrile typically involves the chloromethylation of 2-methylbenzonitrile. This can be achieved through the reaction of 2-methylbenzonitrile with formaldehyde and hydrochloric acid in the presence of a catalyst such as zinc chloride. The reaction conditions generally require a controlled temperature to ensure the selective formation of the chloromethyl group.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Analyse Des Réactions Chimiques
Types of Reactions
4-(Chloromethyl)-2-methylbenzonitrile undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The chloromethyl group is highly reactive towards nucleophiles, leading to substitution reactions where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids under appropriate conditions.
Reduction: Reduction reactions can convert the nitrile group to primary amines using reagents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and various amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation are common methods for reducing the nitrile group.
Major Products
Nucleophilic Substitution: Products include substituted benzonitriles with various functional groups replacing the chlorine atom.
Oxidation: Products include 4-(formyl)-2-methylbenzonitrile or 4-(carboxyl)-2-methylbenzonitrile.
Reduction: The primary product is 4-(aminomethyl)-2-methylbenzonitrile.
Applications De Recherche Scientifique
Chemistry
In chemistry, 4-(Chloromethyl)-2-methylbenzonitrile is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block for constructing various functionalized compounds.
Biology
In biological research, derivatives of this compound are explored for their potential as bioactive molecules. These derivatives can be used in the development of pharmaceuticals and agrochemicals.
Medicine
The compound and its derivatives are investigated for their potential therapeutic properties. They may serve as precursors for drugs targeting specific biological pathways.
Industry
In the industrial sector, this compound is utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mécanisme D'action
The mechanism by which 4-(Chloromethyl)-2-methylbenzonitrile exerts its effects is primarily through its reactivity as an electrophile. The chloromethyl group can undergo nucleophilic attack, leading to the formation of various substituted products. The nitrile group can also participate in reactions, contributing to the compound’s versatility in synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(Chloromethyl)benzonitrile: Lacks the methyl group at the 2-position, making it less sterically hindered.
2-Methylbenzonitrile: Lacks the chloromethyl group, reducing its reactivity towards nucleophiles.
4-(Bromomethyl)-2-methylbenzonitrile: Similar structure but with a bromine atom instead of chlorine, which can affect the reactivity and selectivity of reactions.
Uniqueness
4-(Chloromethyl)-2-methylbenzonitrile is unique due to the presence of both the chloromethyl and nitrile groups, providing a balance of reactivity and stability. This combination allows for a wide range of chemical transformations, making it a versatile intermediate in organic synthesis.
Propriétés
Numéro CAS |
1261573-70-9 |
|---|---|
Formule moléculaire |
C9H8ClN |
Poids moléculaire |
165.62 g/mol |
Nom IUPAC |
4-(chloromethyl)-2-methylbenzonitrile |
InChI |
InChI=1S/C9H8ClN/c1-7-4-8(5-10)2-3-9(7)6-11/h2-4H,5H2,1H3 |
Clé InChI |
GXEWCDJCZFWAKE-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC(=C1)CCl)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


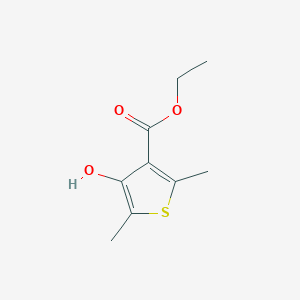
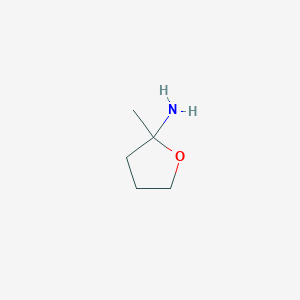
![(R)-Ethyl 4-((3R,5R,8S,9S,10R,13R,14S,17R,E)-6-ethylidene-3-hydroxy-10,13-dimethyl-7-oxohexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate](/img/structure/B12844863.png)
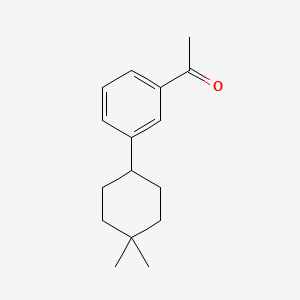

![(3aR,5S,6S,6aR)-6-Benzyloxy-5-(benzyloxymethyl)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-6,6a-dihydro-3aH-furo[2,3-d][1,3]dioxole](/img/structure/B12844884.png)
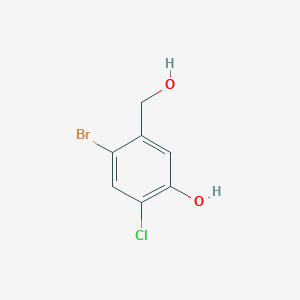
![4-(7H-Pyrrolo[2,3-d]pyrimidin-4-yl)-1H-pyrazol-3-amine](/img/structure/B12844899.png)
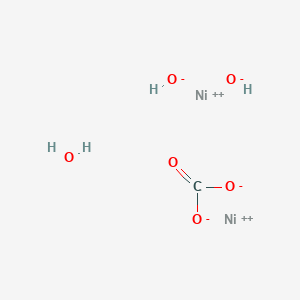
![3-Fluorofuro[3,4-b]pyridine-5,7-dione](/img/structure/B12844908.png)

![N-[1-Methylcarbamoyl-2-(3-phenoxy-phenyl)-vinyl]-benzamide](/img/structure/B12844932.png)
![1-(1-Methyl-1H-pyrrolo[2,3-b]pyridin-5-yl)ethan-1-one](/img/structure/B12844940.png)

